2-Hydroxy-4-(trifluoromethyl)benzamide, also known as HTB, is the primary active metabolite of triflusal, a drug with platelet antiaggregant properties. [] HTB itself demonstrates a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [, , ] In scientific research, HTB serves as a valuable tool for studying various biological pathways and developing new therapeutic agents.
HTB is primarily synthesized through the deacetylation of triflusal. [] This can be achieved chemically or enzymatically. One specific chemical synthesis method utilizes the reaction of 4-(trifluoromethyl)salicylic acid with thionyl chloride, followed by treatment with ammonia to yield 2-hydroxy-4-(trifluoromethyl)benzamide. []
HTB readily undergoes esterification reactions with phosphorus-based acids, forming a diverse range of esters. [] Additionally, it can participate in nucleophilic substitution reactions at the trifluoromethyl group, particularly under photochemical conditions. [] This reactivity makes HTB a versatile building block for synthesizing novel compounds with potentially enhanced biological activity.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7